3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-methioninate
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Overview
Description
3,6-DICHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, including chloro, methyl, and benzyloxycarbonyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DICHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core. This can be achieved by reacting 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The resulting intermediate is then subjected to further reactions to introduce the chloro, methyl, and benzyloxycarbonyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
3,6-DICHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the benzyloxycarbonyl group to a hydroxyl group.
Substitution: The chloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of substituted chromen-2-one derivatives.
Scientific Research Applications
3,6-DICHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3,6-DICHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3,6-DICHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL (2S)-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANOATE
- 3,6-DICHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL (2S)-2-{[(TERT-BUTOXYCARBONYL)AMINO]PROPANOATE
Uniqueness
What sets 3,6-DICHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE apart from similar compounds is its specific combination of functional groups. The presence of both benzyloxycarbonyl and methylsulfanyl groups provides unique chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H21Cl2NO6S |
---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
(3,6-dichloro-4-methyl-2-oxochromen-7-yl) (2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C23H21Cl2NO6S/c1-13-15-10-16(24)19(11-18(15)31-22(28)20(13)25)32-21(27)17(8-9-33-2)26-23(29)30-12-14-6-4-3-5-7-14/h3-7,10-11,17H,8-9,12H2,1-2H3,(H,26,29)/t17-/m0/s1 |
InChI Key |
LYEWXEVNTHMWBS-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)[C@H](CCSC)NC(=O)OCC3=CC=CC=C3)Cl |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C(CCSC)NC(=O)OCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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